4-(Difluoromethyl)indoline-2,3-dione
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Overview
Description
4-(Difluoromethyl)indoline-2,3-dione is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This compound is notable for its difluoromethyl group attached to the indoline-2,3-dione core. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)indoline-2,3-dione typically involves the introduction of a difluoromethyl group to the indoline-2,3-dione scaffold. One common method is the reaction of indoline-2,3-dione with difluoromethylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of efficient catalysts can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)indoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups to the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroindoles .
Scientific Research Applications
4-(Difluoromethyl)indoline-2,3-dione has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)indoline-2,3-dione involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. Pathways involved may include inhibition of key enzymes or interference with signal transduction processes .
Comparison with Similar Compounds
- 5-(Trifluoromethyl)indoline-2,3-dione
- 4-(Hydroxymethyl)indoline-2,3-dione
- 4-(Methoxymethyl)indoline-2,3-dione
Comparison: 4-(Difluoromethyl)indoline-2,3-dione is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability and binding affinity, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C9H5F2NO2 |
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Molecular Weight |
197.14 g/mol |
IUPAC Name |
4-(difluoromethyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H5F2NO2/c10-8(11)4-2-1-3-5-6(4)7(13)9(14)12-5/h1-3,8H,(H,12,13,14) |
InChI Key |
HJPCBXAGQAPCMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)C2=O)C(F)F |
Origin of Product |
United States |
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